Roquefortine E

Übersicht

Beschreibung

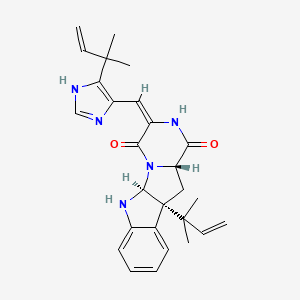

Roquefortin E ist ein Diketopiperazin-Alkaloid, das von bestimmten Pilzen, insbesondere Arten der Gattung Penicillium, produziert wird. Es ist strukturell mit anderen Roquefortinen verwandt, wie z. B. Roquefortin C und Roquefortin D. Diese Verbindungen sind bekannt für ihre komplexen Strukturen und signifikanten biologischen Aktivitäten, einschließlich antibakterieller und Antitumor-Eigenschaften .

Wirkmechanismus

Target of Action

Roquefortine E is an analogue of Roquefortine C . It is an antimitotic agent , which means it interferes with mitosis (cell division). , a component of the receptor for GABA, the major inhibitory neurotransmitter in the vertebrate brain.

Mode of Action

This compound, similar to its analogue Roquefortine C, contains an additional isoprenyl unit on the imidazole . This structure is similar to phenylhistin, another antimitotic agent

Biochemical Pathways

The biosynthesis of this compound involves several enzymatic steps. It begins with the condensation of L-tryptophane and L-histidine to form a cyclodipeptide with a diketopiperazine ring by the action of a nonribosomal peptide synthetase . After the formation of the cyclodipeptide, there is a grid in the biochemical pathway . The dimethylallyltryptophan synthetase prenylates both the cyclodipeptide and its dehydrogenated form, yielding directly the products roquefortine D and roquefortine C . This leads to a branch in the otherwise linear pathway .

Result of Action

It is known to be a selective, albeit weakly active, antitumor agent

Action Environment

The action of this compound, like other secondary metabolites produced by Penicillium roqueforti, can be influenced by environmental factors. For instance, P. roqueforti shows signs of domestication, with separate differentiated populations found associated with certain types of cheese . These include attributes such as greater spore production on bread, high lipolytic activity and salt tolerance, adaptation to lactose utilization and growth in an acidic environment, and successful competition with fermentative bacteria . These factors could potentially influence the production and action of this compound.

Biochemische Analyse

Biochemical Properties

Roquefortine E plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. One of the key interactions is with cytochrome P450 enzymes, which are involved in the oxidative metabolism of many compounds. This compound can inhibit these enzymes, affecting the metabolism of other substances. Additionally, it interacts with proteins involved in cellular signaling pathways, potentially altering their function and leading to various cellular responses .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in gene expression and metabolic pathways, ultimately affecting cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to cytochrome P450 enzymes, inhibiting their activity and affecting the metabolism of other compounds. Additionally, it can interact with transcription factors, influencing gene expression. This compound may also inhibit or activate specific enzymes, leading to changes in cellular processes and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term studies have shown that this compound can have persistent effects on cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, including neurotoxicity and hepatotoxicity. These effects highlight the importance of understanding the dosage-dependent responses to this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the oxidative metabolism of various compounds. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. These interactions can lead to changes in the production and utilization of metabolites, impacting overall cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. This compound may be actively transported into specific cellular compartments, where it can exert its biological effects. The distribution of this compound within tissues can also affect its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. These interactions can influence the activity and function of this compound, contributing to its overall biological effects .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Roquefortin E kann durch eine Reihe enzymatischer Reaktionen synthetisiert werden, die nichtribosomale Peptidsynthetasen beinhalten. Die Biosynthese beginnt mit der Kondensation von L-Tryptophan und L-Histidin zur Bildung eines Cyclodipeptids mit einem Diketopiperazin-Ring. Dieses Zwischenprodukt unterliegt mehreren Modifikationen, einschließlich Prenylierung und Oxidation, um Roquefortin E zu ergeben .

Industrielle Produktionsmethoden: Die industrielle Produktion von Roquefortin E beinhaltet typischerweise die Kultivierung von Penicillium-Arten unter kontrollierten Bedingungen. Die Pilze werden in nährstoffreichen Medien gezüchtet, und die Produktion von Roquefortin E wird durch die Manipulation von Umweltfaktoren wie pH-Wert, Temperatur und Nährstoffverfügbarkeit optimiert. Die Verbindung wird dann mit chromatographischen Verfahren extrahiert und gereinigt .

Analyse Chemischer Reaktionen

Reaktionstypen: Roquefortin E unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Eine bemerkenswerte Reaktion ist die Oxidation des Indol-Stickstoffs, die zur Bildung von Nitron-Zwischenprodukten führt .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit Roquefortin E verwendet werden, umfassen Oxidationsmittel wie Flavin-abhängige Monooxygenasen. Diese Reaktionen laufen typischerweise unter milden Bedingungen ab, was sie für industrielle Anwendungen geeignet macht .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von Roquefortin E entstehen, umfassen Roquefortin L und andere verwandte Verbindungen. Diese Produkte zeichnen sich oft durch ihre einzigartigen strukturellen Merkmale und biologischen Aktivitäten aus .

Wissenschaftliche Forschungsanwendungen

Roquefortin E hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Modellverbindung zur Untersuchung der Biosynthese von Diketopiperazin-Alkaloiden verwendet. In der Biologie dient es als Werkzeug zur Untersuchung des Pilzstoffwechsels und der Produktion von Sekundärmetaboliten. In der Medizin werden Roquefortin E und seine Derivate auf ihr Potenzial als antibakterielle und Antitumormittel untersucht. Darüber hinaus wird Roquefortin E in der Industrie zur Entwicklung bioaktiver Verbindungen für verschiedene Anwendungen eingesetzt .

Wirkmechanismus

Der Wirkmechanismus von Roquefortin E beinhaltet seine Interaktion mit Cytochrom-P450-Enzymen. Diese Interaktion hemmt die Synthese von bakteriellen Proteinen, RNA und DNA, was zu den beobachteten antibakteriellen Wirkungen führt. Die Verbindung beeinflusst auch zelluläre Pfade, die an der Zellzyklusregulation beteiligt sind, was zu ihren Antitumoreigenschaften beiträgt .

Vergleich Mit ähnlichen Verbindungen

Roquefortin E ist strukturell ähnlich zu anderen Roquefortinen, wie z. B. Roquefortin C und Roquefortin D. Es ist einzigartig in seinen spezifischen Modifikationen und biologischen Aktivitäten. Ähnliche Verbindungen umfassen Meleagrin, Glandicolin und Oxalin, die den Diketopiperazin-Kernstruktur gemeinsam haben, sich aber in ihren funktionellen Gruppen und Bioaktivitäten unterscheiden .

Schlussfolgerung

Roquefortin E ist eine faszinierende Verbindung mit erheblichem Potenzial in verschiedenen wissenschaftlichen Bereichen. Seine komplexe Struktur und vielfältigen biologischen Aktivitäten machen es zu einem wertvollen Forschungsobjekt in der Chemie, Biologie, Medizin und Industrie. Das Verständnis seiner Herstellungsverfahren, chemischen Reaktionen und seines Wirkmechanismus kann den Weg für neue Anwendungen und Innovationen ebnen.

Wenn Sie weitere Fragen haben oder weitere Details benötigen, zögern Sie bitte nicht, sich zu melden!

Eigenschaften

IUPAC Name |

(1S,4E,7S,9R)-9-(2-methylbut-3-en-2-yl)-4-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N5O2/c1-7-25(3,4)21-18(28-15-29-21)13-19-23(34)32-20(22(33)30-19)14-27(26(5,6)8-2)16-11-9-10-12-17(16)31-24(27)32/h7-13,15,20,24,31H,1-2,14H2,3-6H3,(H,28,29)(H,30,33)/b19-13+/t20-,24-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEIOWQHMDDCDD-HJILTBFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C1=C(N=CN1)C=C2C(=O)N3C(CC4(C3NC5=CC=CC=C54)C(C)(C)C=C)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C=C)C1=C(N=CN1)/C=C/2\C(=O)N3[C@@H](C[C@@]4([C@H]3NC5=CC=CC=C54)C(C)(C)C=C)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017682 | |

| Record name | Roquefortine E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871982-52-4 | |

| Record name | Roquefortine E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

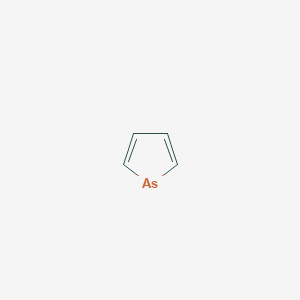

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

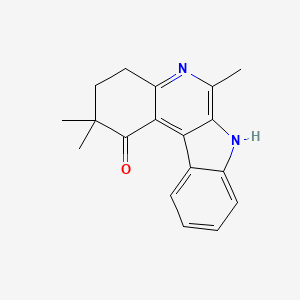

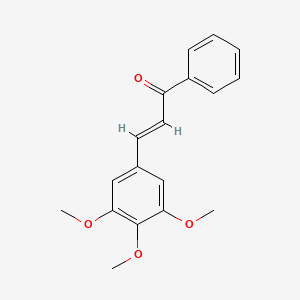

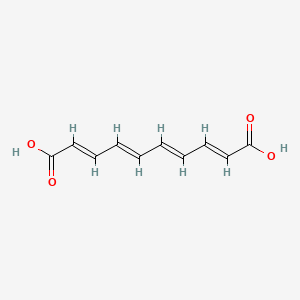

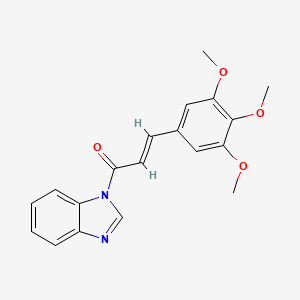

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-6-methyl-3-[(E)-2-phenylethenyl]pyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B1233391.png)

![(4Z)-2-ethyl-4-[(4-ethylphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1233399.png)